molecular formula C14H12BrClN2O2 B4735666 2-(4-bromo-2-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide

Cat. No. B4735666
M. Wt: 355.61 g/mol
InChI Key: GODFWYWROWIWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide, commonly known as BCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCA belongs to the class of compounds known as pyridinylacetamides and is a potent inhibitor of a specific protein kinase enzyme.

Mechanism of Action

BCA works by binding to the ATP-binding site of the protein kinase enzyme and inhibiting its activity. This leads to a decrease in the phosphorylation of downstream signaling molecules, which in turn affects various cellular processes. BCA has been shown to be selective for certain protein kinases, which makes it a valuable tool in studying specific signaling pathways.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. BCA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BCA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCA in scientific research is its selectivity for certain protein kinases. This makes it a valuable tool in studying specific signaling pathways. In addition, BCA has been shown to have low toxicity and good solubility, which makes it easy to use in in vitro and in vivo experiments. However, one of the limitations of using BCA is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the use of BCA in scientific research. One area of interest is the development of BCA derivatives with improved potency and selectivity. Another direction is the use of BCA in combination with other compounds to enhance its therapeutic effects. In addition, BCA could be used in studies related to other diseases such as diabetes and cardiovascular disease. Overall, BCA has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.

Scientific Research Applications

BCA has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the protein kinase enzyme, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. BCA has been used in studies related to cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c1-9-3-2-6-17-14(9)18-13(19)8-20-12-5-4-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODFWYWROWIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.